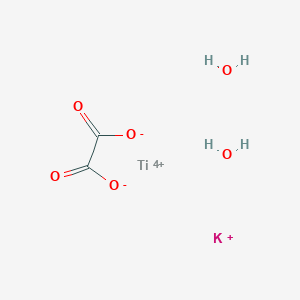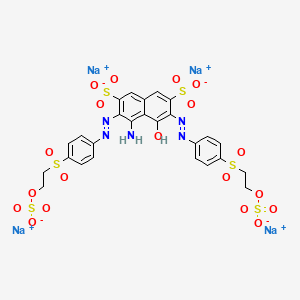
copper diphosphide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper diphosphide, with the chemical formula CuP₂, is an emerging binary semiconductor with versatile properties for various energy conversion and storage applications. It has shown promise as a component in composite anode materials for lithium- and sodium-based batteries due to its cyclability, capacity, and resistance to degradation . Its high optical absorption coefficient and band gap make it a valuable candidate as an absorber in solar cells . Additionally, it has been investigated as a thermoelectric material and an electrocatalyst for hydrogen and oxygen evolution .
準備方法
Synthetic Routes and Reaction Conditions: Copper diphosphide can be synthesized through various methods. One common approach is the direct wet-chemical synthesis using red phosphorus. This method involves the reaction of copper salts with red phosphorus under controlled conditions . The reaction temperature, time, and solvent composition play crucial roles in determining the final product. Higher temperatures favor the formation of this compound, while the use of trioctylphosphine oxide helps control the morphology, leading to crystal growth along specific crystallographic axes .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reduction of copper compounds with phosphorus sources. This can be achieved through methods such as reduction with phosphite, hypophosphite, or phosphine, and plasma reduction of phosphate . These methods allow for the production of metal phosphide particles with high catalytic activity and tailored selectivity .
化学反応の分析
Types of Reactions: Copper diphosphide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly noted for its efficiency in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) .
Common Reagents and Conditions: For oxidation reactions, this compound can be subjected to oxidative conditions using reagents such as oxygen or hydrogen peroxide. Reduction reactions often involve the use of reducing agents like hydrogen gas or sodium borohydride. Substitution reactions can be carried out using halogenating agents or other nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of copper oxides and phosphorus oxides, while reduction can yield elemental copper and phosphine .
科学的研究の応用
Copper diphosphide has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes . In industry, this compound is used in the production of advanced materials for energy storage and conversion, such as batteries and solar cells .
作用機序
The mechanism by which copper diphosphide exerts its effects involves its unique electronic structure and catalytic properties. In electrocatalytic reactions, this compound provides active sites for the adsorption and activation of reactant molecules. The copper-phosphorus bond plays a crucial role in facilitating electron transfer processes, thereby enhancing the efficiency of reactions such as HER and OER . Molecular targets and pathways involved include the interaction of this compound with hydrogen and oxygen species, leading to the formation of intermediate compounds that are subsequently converted to the desired products .
類似化合物との比較
Copper diphosphide can be compared with other similar compounds, such as copper(I) phosphide (Cu₃P) and copper(II) phosphide (CuP). While all these compounds contain copper and phosphorus, they differ in their stoichiometry and properties. This compound (CuP₂) is unique due to its higher phosphorus content, which imparts distinct electronic and catalytic properties . Copper(I) phosphide (Cu₃P) is more commonly obtained and is known for its role in copper alloys and as a deoxidizer .
Similar Compounds
- Copper(I) phosphide (Cu₃P)
- Copper(II) phosphide (CuP)
- Copper phosphide (Cu₃₋ₓP)
This compound stands out among these compounds due to its unique combination of properties, making it a valuable material for various scientific and industrial applications.
特性
CAS番号 |
12019-11-3 |
|---|---|
分子式 |
CuP2-4 |
分子量 |
125.49 g/mol |
IUPAC名 |
copper;phosphorus(3-) |
InChI |
InChI=1S/Cu.2P/q+2;2*-3 |
InChIキー |
AFYQWDTZPDKANI-UHFFFAOYSA-N |
正規SMILES |
[P-3].[P-3].[Cu+2] |
同義語 |
copper diphosphide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)





